![molecular formula C16H11N3O2 B2395037 N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide CAS No. 2097930-88-4](/img/structure/B2395037.png)

N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

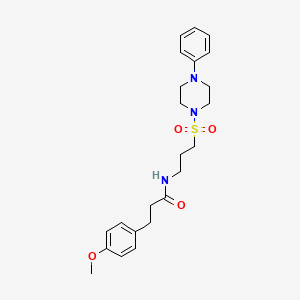

“N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide” is a chemical compound. It’s part of a class of compounds based on 3- (benzo [d]oxazol-2-yl)-5- (1- (piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine .

Synthesis Analysis

Oxazole is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Scientific Research Applications

Synthesis and Catalysis

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A novel strategy employing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has enabled the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This approach facilitates the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct metal-free oxidative N-N bond formation, highlighting a short reaction time and high yields (Zheng et al., 2014).

Copper-Promoted Regioselective Intermolecular Diamination

A Cu(OTf)2-mediated intermolecular diamination of ynamides under aerobic conditions has been developed to achieve facile access to 3-heterosubstituted imidazo[1,2-a]pyridines. This process is notably regioselective, leading to a single regioisomer with heterosubstitution at C3 (Dwivedi et al., 2017).

Organic Synthesis

Photocatalyzed Ortho-Alkylation of Pyridine N-Oxides

A photocatalyzed ortho-alkylation process involving pyridine N-oxide with ynamides and arylacetylenes has been demonstrated. This method yields a series of α-(2-pyridinyl) benzyl amides/ketones, showcasing pyridine N-oxide as both a redox auxiliary and radical acceptor. This mild photocatalytic process facilitates single-electron oxidation of carbon-carbon triple bonds, generating a cationic vinyl radical intermediate (Markham et al., 2019).

Iodine-Catalyzed Oxidation of Ynamides

A metal-free oxidation protocol for ynamides has been described, utilizing pyridine-N-oxides as oxidants under molecular iodine catalysis. This method diverts the reaction pathway towards dioxygenation, distinguishing it from Brønsted acid catalysis. The oxidation is rapid at room temperature and can be extended to nonactivated alkynes, such as diarylacetylenes, to produce various benzil derivatives (Kim et al., 2018).

Future Directions

Oxazole derivatives have a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide” and similar compounds could have potential applications in medicinal chemistry.

properties

IUPAC Name |

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)but-2-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-2-4-15(20)18-12-6-7-14-13(9-12)19-16(21-14)11-5-3-8-17-10-11/h3,5-10H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKOGUJAKZLUJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2394954.png)

![6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2394956.png)

![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2394961.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole](/img/structure/B2394963.png)

![4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2394969.png)

![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)

![N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2394976.png)